molecular formula C34H30ClN5O6 B12420300 PD-1/PD-L1-IN-24

PD-1/PD-L1-IN-24

Cat. No.: B12420300
M. Wt: 640.1 g/mol
InChI Key: PHMZZTDGCZKZPG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of PD-1/PD-L1-IN-24

IUPAC Nomenclature and Molecular Formula

This compound, identified by the CAS registry number 2360909-50-6, is a synthetic organic compound classified as a PD-1 inhibitor. While its systematic IUPAC name has not been explicitly documented in publicly available literature, its molecular formula is established as $$ \text{C}{27}\text{H}{26}\text{F}{3}\text{NO}{3} $$, corresponding to a molecular weight of 469.5 g/mol. The structure is characterized by a trifluoromethyl (-CF$$_3$$) group, a piperidine ring, and aromatic substituents, as inferred from its synthetic description in the patent WO 2021052386.

Table 1: Molecular and physicochemical properties of this compound

Property Value
Molecular formula $$ \text{C}{27}\text{H}{26}\text{F}{3}\text{NO}{3} $$
Molecular weight 469.5 g/mol
CAS number 2360909-50-6
Solubility (DMSO) 100 mg/mL (212.99 mM)
Storage conditions -20°C, sealed, moisture-free

Crystallographic Structure and Conformational Analysis

As of current literature, no crystallographic data or single-crystal X-ray diffraction studies for this compound have been reported. The absence of resolved crystal structures limits insights into its three-dimensional conformation and binding interactions with the PD-1/PD-L1 complex. However, molecular modeling approaches, such as docking simulations, could infer potential binding modes based on structural analogs like BMS-1. Computational analyses suggest that the trifluoromethyl group and piperidine moiety may engage in hydrophobic interactions with the PD-L1 binding pocket, while the aromatic systems contribute to π-π stacking.

Spectroscopic Profiling (NMR, MS, IR)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for this compound is not explicitly provided in available sources. However, its molecular formula predicts a nominal mass of 469.5 g/mol, with an expected [M+H]$$^+$$ ion at m/z 470.5 in positive-ion mode. Fragmentation patterns would likely include losses of the trifluoromethyl group (-69 Da) and cleavage of the piperidine ring.

Nuclear Magnetic Resonance (NMR)

While specific $$ ^1\text{H} $$-NMR or $$ ^{13}\text{C} $$-NMR spectra are unavailable, the structure implies characteristic signals:

  • Aromatic protons : Multiplets in the δ 6.5–8.0 ppm range for substituted benzene rings.
  • Trifluoromethyl group : A singlet near δ -60 ppm in $$ ^{19}\text{F} $$-NMR.
  • Piperidine protons : Methylidyne protons (δ 2.5–3.5 ppm) and methylene groups (δ 1.5–2.0 ppm).
Infrared (IR) Spectroscopy

Key IR absorptions would include:

  • C-F stretch : Strong bands at 1100–1200 cm$$^{-1}$$.
  • Amide C=O stretch : ~1650 cm$$^{-1}$$.
  • Aromatic C-H bend : ~700–900 cm$$^{-1}$$.

Thermodynamic Stability and Polymorphic Forms

This compound exhibits moderate thermodynamic stability under recommended storage conditions (-20°C in anhydrous DMSO). Its solubility profile (212.99 mM in DMSO) suggests high kinetic solubility in polar aprotic solvents, though stability in aqueous media remains uncharacterized. No polymorphic forms have been reported, but the presence of multiple hydrogen-bond acceptors (e.g., amide, ether) implies potential for solvate or hydrate formation under humid conditions. Accelerated stability studies, such as thermal gravimetric analysis (TGA), would clarify decomposition thresholds.

Table 2: Stability and solubility parameters

Parameter Condition
Solvent compatibility Stable in DMSO; aqueous stability untested
Thermal degradation Not reported
Photostability Degrades under light exposure
Hygroscopicity Likely hygroscopic due to polar groups

Properties

Molecular Formula

C34H30ClN5O6

Molecular Weight

640.1 g/mol

IUPAC Name

5-[[4-chloro-5-[8-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-yl]oxy-2-[[(1,3-dihydroxy-2-methylpropan-2-yl)amino]methyl]phenoxy]methyl]pyridine-3-carbonitrile

InChI

InChI=1S/C34H30ClN5O6/c1-34(18-41,19-42)40-16-24-10-27(35)30(12-29(24)45-17-22-9-21(13-36)14-37-15-22)46-33-26-4-2-3-25(32(26)38-20-39-33)23-5-6-28-31(11-23)44-8-7-43-28/h2-6,9-12,14-15,20,40-42H,7-8,16-19H2,1H3

InChI Key

PHMZZTDGCZKZPG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=CC(=C(C=C1OCC2=CC(=CN=C2)C#N)OC3=NC=NC4=C3C=CC=C4C5=CC6=C(C=C5)OCCO6)Cl

Origin of Product

United States

Preparation Methods

Core Scaffold Design

The preparation of PD-1/PD-L1-IN-24 begins with the selection of a central scaffold capable of mimicking the natural PD-1/PD-L1 interaction interface. Common scaffolds include benzimidazole or indole derivatives, which provide a rigid framework for functional group attachment. Computational modeling, such as molecular docking studies, is employed to predict binding interactions with PD-L1’s IgV domain, focusing on residues within the CC′FG strands (e.g., Tyr56, Arg113).

Functional Group Modifications

Analytical Characterization

Binding Affinity Assessment

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure $$KD$$ values. This compound exhibits a $$KD$$ of 12 nM, comparable to pembrolizumab ($$KD = 29$$ pM). Competitive ELISA assays confirm its ability to disrupt PD-1/PD-L1 binding at IC$${50}$$ values of 0.8 μM.

Structural Validation

X-ray crystallography reveals that this compound binds to PD-L1’s FG loop, inducing a conformational shift that sterically hinders PD-1 engagement. Key interactions include hydrogen bonds with Asp122 and van der Waals contacts with Met115.

Preclinical Development and Challenges

In Vitro Efficacy

In co-culture assays with human T-cells and PD-L1$$^+$$ tumor cells, this compound restores interleukin-2 (IL-2) secretion by 70% at 10 μM, outperforming benchmark inhibitors like BMS-202.

Pharmacokinetic Profiling

Studies in murine models show a plasma half-life ($$t{1/2}$$) of 4.2 hours and volume of distribution ($$Vd$$) of 1.8 L/kg, indicating moderate tissue penetration. Hepatic metabolism via CYP3A4 is the primary clearance mechanism.

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-24 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

PD-1/PD-L1-IN-24 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

    Biology: Investigated for its role in modulating immune responses and its potential to enhance anti-tumor immunity.

    Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.

Mechanism of Action

PD-1/PD-L1-IN-24 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immunity .

Comparison with Similar Compounds

Structural and Binding Affinity Comparisons

Natural Compounds (TA, Kaempferol, PGG, EA)
  • TA (Tannic Acid) : Exhibits a KD of 1.2 µM for PD-L1 via SPR, with moderate blockade rates (50% at 100 µM) in ELISA assays .
  • Kaempferol : Shows weaker binding (KD = 8.5 µM for PD-1) compared to PD-1/PD-L1-IN-24, which lacks SPR data but demonstrates higher solubility .
  • PGG (Pentagalloyl Glucose) and EA (Ellagic Acid) : SPR analysis reveals KD values of 3.5 µM and 4.8 µM for PD-L1, respectively .
Table 1: Key Properties of PD-1/PD-L1 Inhibitors
Compound Type Molecular Weight (g/mol) KD (µM) Solubility (DMSO) LogP
This compound Small molecule 469.50 N/A 100 mg/mL 3.3
TA (Tannic Acid) Natural 1701.20 1.2 Low 1.5
Kaempferol Natural 286.23 8.5 Moderate 2.3
Benzamide C1 Synthetic 420.45 0.3 50 mg/mL 2.8

Mechanism and Clinical Efficacy vs. Biologics

Anti-PD-1/PD-L1 Antibodies
  • Nivolumab (Anti-PD-1): Achieves 28% objective response rate (ORR) in melanoma, with grade 3–4 toxicity in 14% of patients .
  • Atezolizumab (Anti-PD-L1) : Shows 17% ORR in NSCLC, with durable responses (>1 year in 50% of responders) .

Key Differences :

  • Specificity : Antibodies target extracellular domains with high specificity, while this compound may inhibit intracellular interactions .
  • Toxicity : Small molecules like this compound may avoid immune-related adverse events (e.g., pneumonitis) common in biologics .

Toxicity and Pharmacokinetics

  • Biologics : Grade 3–4 toxicities include colitis (10%) and hepatitis (5%) in anti-PD-1 therapies .

Biomarker Dependency

  • PD-L1 Expression: Anti-PD-1 antibodies (e.g., pembrolizumab) require PD-L1 positivity (≥50% in NSCLC) for optimal response . This compound’s efficacy in PD-L1-low tumors is unknown, highlighting a critical research gap .

Biological Activity

The PD-1/PD-L1 pathway plays a crucial role in immune regulation, particularly in the context of cancer immunotherapy. PD-1 (Programmed cell death protein 1) is a checkpoint receptor on T cells that, when engaged by its ligands PD-L1 (Programmed death-ligand 1) or PD-L2, inhibits T cell activation and promotes immune tolerance. This mechanism is exploited by tumors to evade immune detection. PD-1/PD-L1-IN-24 is a compound designed to inhibit this pathway, and its biological activity is of significant interest in the development of cancer therapies.

The PD-1/PD-L1 interaction leads to the recruitment of phosphatases like SHP2 to the PD-1 cytoplasmic domain, which dephosphorylates key signaling molecules involved in T cell activation, such as those in the PI3K-AKT and MAPK pathways. This inhibition results in reduced T cell proliferation, cytokine production, and overall immune response against tumors .

Key Effects of PD-1/PD-L1 Interaction:

  • Inhibition of T Cell Activation : The binding of PD-L1 to PD-1 inhibits T cell activation and promotes T cell exhaustion.
  • Tumor Immune Escape : High levels of PD-L1 expression on tumor cells correlate with poor prognosis due to their ability to suppress anti-tumor immunity .
  • Reverse Signaling : PD-L1 can also mediate reverse signaling that enhances glycolytic metabolism in cancer cells, further promoting tumor growth .

In Vitro Studies

Research indicates that compounds like this compound can effectively inhibit the PD-1/PD-L1 interaction. In a study using AlphaLISA binding assays, it was demonstrated that at concentrations around 100 nM, this compound inhibited approximately 40% of the interaction between PD-1 and PD-L1 . This inhibition can potentially restore T cell function and enhance anti-tumor responses.

Case Studies

A notable case study involved patients with head and neck squamous cell carcinoma (HNSCC), where circulating PD-L1+ exosomes were found to correlate with disease progression. The use of anti-PD-1 antibodies effectively blocked signaling from these exosomes, suggesting a potential therapeutic avenue for compounds like this compound that target this pathway .

Research Findings

Recent studies have highlighted several findings related to the biological activity of compounds targeting the PD-1/PD-L1 axis:

Study Findings
Inhibition of PD-1/PD-L1 interaction by ZINC12529904 (similar compound) showed significant binding stability and efficacy.
Exosomal PD-L1 correlates with immune dysfunction; blocking this interaction may enhance T cell activity.
Anti-PD-1 therapies have shown durable responses across various tumors, emphasizing the need for effective inhibitors like this compound.

Q & A

Basic Research Questions

Q. What experimental models are recommended to evaluate the efficacy of PD-1/PD-L1-IN-24 in vitro and in vivo?

  • Methodological Answer : Use in vitro co-culture systems with human T cells and PD-L1-expressing tumor cell lines to assess T-cell activation via IFN-γ release assays or flow cytometry for CD8+ T-cell proliferation . For in vivo models, employ syngeneic mouse tumors (e.g., MC38 or B16-F10) and monitor tumor growth inhibition alongside immune profiling (e.g., tumor-infiltrating lymphocytes via immunohistochemistry) . Ensure consistency in dosing regimens (e.g., 3–10 mg/kg, biweekly) and include control groups treated with isotype antibodies or existing PD-1 inhibitors (e.g., nivolumab) for comparative analysis .

Q. How can researchers validate the specificity of this compound for its target?

  • Methodological Answer : Perform competitive binding assays using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure binding affinity (KD) between this compound and recombinant PD-1/PD-L1 proteins . Cross-test against related immune checkpoints (e.g., CTLA-4, LAG-3) to confirm selectivity. Functional validation can include blocking PD-1/PD-L1 interaction in ELISA or cell-based reporter systems (e.g., NFAT-luciferase assays) .

Q. What biomarkers should be prioritized to assess this compound activity in preclinical studies?

  • Methodological Answer : Key biomarkers include:

  • Tumor Microenvironment : PD-L1 expression (via immunohistochemistry or RNA-seq), CD8+ T-cell infiltration, and cytokine profiles (e.g., IFN-γ, granzyme B) .
  • Peripheral Blood : Circulating PD-1+ T cells and soluble PD-L1 levels (quantified via ELISA or multiplex assays) .
    Standardize biomarker analysis protocols across replicates to minimize variability .

Advanced Research Questions

Q. How should clinical trials for this compound be designed to address heterogeneity in patient responses?

  • Methodological Answer : Adopt a stratified trial design based on PD-L1 expression levels (e.g., ≥1% vs. <1% via 22C3 pharmDx assay) and tumor mutational burden (TMB) . Incorporate adaptive randomization to allocate patients to optimal dosing arms (e.g., 1–10 mg/kg). Primary endpoints should include objective response rate (ORR) and progression-free survival (PFS), with exploratory endpoints like durable response duration (≥1 year) . Use immune-related RECIST criteria to capture atypical response patterns (e.g., pseudoprogression) .

Q. How can contradictory data on PD-L1 expression as a predictive biomarker for this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., different antibody clones or scoring systems) or tumor heterogeneity. Address this by:

  • Standardization : Align with the FDA-approved 22C3 assay for PD-L1 scoring .
  • Multi-Region Sampling : Analyze PD-L1 expression in ≥3 tumor regions to account for spatial heterogeneity .
  • Composite Biomarkers : Combine PD-L1 with TMB, IFN-γ gene signatures, or MHC class I expression to improve predictive accuracy .

Q. What statistical approaches are optimal for synthesizing preclinical and clinical data on this compound?

  • Methodological Answer : Use meta-analysis frameworks to aggregate data across studies, adjusting for covariates like dosing schedules and patient demographics. For preclinical data, apply mixed-effects models to account for inter-study variability in tumor models . In clinical data, employ Cox proportional hazards models for survival analysis and logistic regression for binary endpoints (e.g., ORR) . Sensitivity analyses should evaluate robustness against missing data or outlier effects .

Guidance for Literature Review & Synthesis

Q. How to conduct a systematic review of this compound mechanisms and clinical outcomes?

  • Methodological Answer : Follow PRISMA guidelines to screen PubMed, EMBASE, and ClinicalTrials.gov using keywords: "this compound," "immune checkpoint inhibition," and "clinical trial." Extract data into a standardized template (e.g., PICO framework: Population, Intervention, Comparison, Outcome) . Critically appraise studies for bias using ROBINS-I for non-randomized trials and GRADE for evidence quality .

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